N'-(3-Chlorophenyl)acetohydrazide

Description

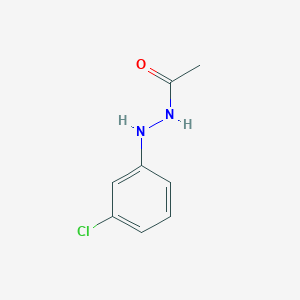

N’-(3-Chlorophenyl)acetohydrazide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 3-chlorophenyl group.

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

N'-(3-chlorophenyl)acetohydrazide |

InChI |

InChI=1S/C8H9ClN2O/c1-6(12)10-11-8-4-2-3-7(9)5-8/h2-5,11H,1H3,(H,10,12) |

InChI Key |

KEASHJWIKBMFMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-Chlorophenyl)acetohydrazide can be synthesized through the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+hydrazine hydrate→N’-(3-Chlorophenyl)acetohydrazide

Industrial Production Methods

Industrial methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorophenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acyl azides.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the hydrazide moiety under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of acyl azides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’-(3-Chlorophenyl)acetohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The exact mechanism of action of N’-(3-Chlorophenyl)acetohydrazide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

- N’-(4-Chlorophenyl)acetohydrazide

- N’-(2-Chlorophenyl)acetohydrazide

- N’-(3-Bromophenyl)acetohydrazide

Uniqueness

N’-(3-Chlorophenyl)acetohydrazide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biological Activity

N'-(3-Chlorophenyl)acetohydrazide is a hydrazide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hydrazones, which are characterized by the presence of a hydrazine functional group. The chlorinated phenyl moiety is expected to influence its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For example, a study evaluated the compound's effects on various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The results indicated significant growth inhibition in a dose-dependent manner across all tested lines, suggesting that this compound may serve as a lead for further anticancer drug development .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 | 25.0 | Significant inhibition observed |

| This compound | NCI-H460 | 18.5 | Potent against lung cancer |

| This compound | SF-268 | 22.0 | Effective against CNS tumors |

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 12.5 | Bactericidal |

| Escherichia coli | 15.0 | Bacteriostatic |

| Candida albicans | 20.0 | Fungicidal |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. Studies have reported that the compound can inhibit lipoxygenase activity, which is crucial in the inflammatory response. This suggests potential therapeutic uses in treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell growth and immune responses.

- DNA Interaction : Some studies suggest that hydrazones can intercalate with DNA, leading to cytotoxic effects in cancer cells.

Case Studies

A notable case study involved the synthesis of various hydrazone derivatives based on this compound, which were tested for their biological activities. The findings indicated that modifications to the phenyl ring could enhance potency against specific cancer types and microbial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.